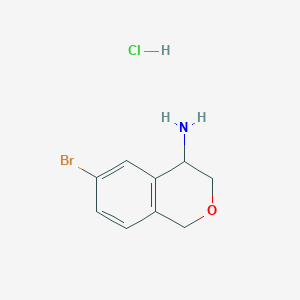

6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3,4-dihydro-1H-isochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-7-2-1-6-4-12-5-9(11)8(6)3-7;/h1-3,9H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGMZLVFQWJVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CO1)C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672050 | |

| Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676134-73-9 | |

| Record name | 6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride"

An In-depth Technical Guide to the Physicochemical Profile of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride

Foreword: A Note on Scientific Diligence

Section 1: Core Molecular Identity

The starting point for any chemical investigation is the unambiguous identification of the molecule . All subsequent data relies on the certainty of this core identity.

Key Identifiers:

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 676134-73-9 | [1][2] |

| Molecular Formula | C₉H₁₁BrClNO | |

| Molecular Weight | 264.55 g/mol | [3] |

graph "Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Heterocyclic Ring O7 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.74,0!"]; C8 [label="CH₂", pos="1.74,-1!"]; C9 [label="CH", pos="0.87,-1.5!"]; // Substituents Br [label="Br", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.74,1!"]; AmineHCl [label="NH₂·HCl", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.74,-2.2!"]; // Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- O7 -- C8 -- C9 -- C5; C2 -- Br; C9 -- AmineHCl;

}

Figure 1: 2D representation of this compound.

Section 2: Framework for Comprehensive Experimental Characterization

The utility of a chemical compound in a research setting is directly proportional to how well its properties are understood. The following protocols are presented as a self-validating system, where each step confirms the material's identity and quality before proceeding to the next measurement.

Structural Verification and Purity Assessment

Expertise & Experience: Before measuring any physical property, one must be absolutely certain of the molecular structure and its purity. An impurity can drastically alter results for melting point, solubility, and biological activity. This three-pronged approach—NMR for structure, MS for mass, and HPLC for purity—provides an unassailable foundation.

Protocol 2.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the gold standard for structural elucidation in organic chemistry. It provides atom-level connectivity information, confirming the precise arrangement of the isochromen core, the positions of the bromine and amine substituents, and the stereochemistry if applicable.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for their ability to dissolve polar hydrochloride salts).

-

Acquisition: On a spectrometer of at least 400 MHz, acquire a ¹H NMR spectrum, a ¹³C NMR spectrum, and consider 2D experiments like COSY and HSQC for unambiguous assignment.

-

Analysis:

-

¹H NMR: Expect to see distinct signals for the aromatic protons, the benzylic protons adjacent to the oxygen and amine, and the diastereotopic methylene protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Expect to see 9 distinct carbon signals, with chemical shifts indicative of aromatic, aliphatic (C-O, C-N), and brominated carbon atoms.

-

-

Protocol 2.1.2: High-Resolution Mass Spectrometry (HRMS)

-

Causality: While NMR confirms the proton and carbon skeleton, HRMS provides the exact elemental composition. This is a critical cross-validation step that confirms the molecular formula by measuring the mass-to-charge ratio to at least four decimal places.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Ionization: Utilize electrospray ionization (ESI) in positive mode, which is ideal for protonating the amine group to generate the [M+H]⁺ ion.

-

Analysis: Analyze the sample using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Validation: The measured exact mass should match the theoretical exact mass of the C₉H₁₁BrNOH⁺ ion within a 5 ppm error margin. The isotopic pattern, particularly the characteristic M and M+2 peaks for bromine, must also be observed.

-

Protocol 2.1.3: High-Performance Liquid Chromatography (HPLC)

-

Causality: Purity is not a suggestion; it is a prerequisite. HPLC with UV detection is the standard method for quantifying the purity of small organic molecules, separating the target compound from any starting materials, by-products, or degradation products.

-

Methodology:

-

System Setup: Employ a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Use a gradient system of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to ensure good peak shape for the amine. A typical gradient might run from 5% B to 95% B over 20 minutes.

-

Detection: Use a UV-Vis detector set to a wavelength where the aromatic ring has strong absorbance (e.g., 220 nm and 265 nm).

-

Quantification: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. For use in sensitive assays, a purity of >98% is often required.

-

Figure 2: A self-validating workflow for compound characterization.

Determination of Core Physicochemical Properties

Expertise & Experience: With a validated, pure compound, we can now measure the properties that dictate its behavior. Solubility governs how the compound can be formulated and used in biological assays, while the melting point is a reliable indicator of purity and lattice energy. The pKa is critical for predicting ionization state at physiological pH.

Protocol 2.2.1: Aqueous Solubility Profile

-

Causality: Solubility is a master variable in drug development. Poor aqueous solubility can terminate a project. As a hydrochloride salt, this compound is expected to have some water solubility, but it must be quantified, especially as a function of pH.

-

Methodology (Shake-Flask Method):

-

Preparation: Prepare buffered solutions at relevant pH values (e.g., pH 2.0, pH 6.8, pH 7.4).

-

Incubation: Add an excess of the solid compound to each buffer in a sealed vial. Agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it, and determine the concentration using a pre-validated HPLC-UV method against a calibration curve.

-

Protocol 2.2.2: Melting Point Determination

-

Causality: The melting point is a fundamental physical property. A sharp melting range is a classic indicator of high purity, while a broad or depressed range suggests the presence of impurities.

-

Methodology (Differential Scanning Calorimetry - DSC):

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and seal it.

-

Analysis: Place the pan in the DSC instrument alongside an empty reference pan. Heat at a controlled rate (e.g., 10 °C/min).

-

Determination: The melting point is determined as the onset temperature of the endothermic melting peak.

-

Section 3: Safety, Handling, and Storage

Trustworthiness: Proper handling ensures both user safety and compound integrity.

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid creating dust.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C, protected from light, is recommended.[6]

Section 4: Conclusion

This compound is a compound defined by its core molecular identifiers. This guide has established its identity through its IUPAC name, CAS number, and molecular formula. Crucially, it acknowledges the current absence of extensive public data and provides the authoritative experimental framework required to generate a comprehensive physicochemical profile. By adhering to the detailed protocols for structural verification, purity assessment, and property determination, researchers can build the necessary foundation of reliable data to confidently employ this molecule in their discovery and development programs.

References

-

Title: 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 676134-73-9 | this compound Source: Boroncore URL: [Link]

-

Title: 6-Bromo-3-chloro-4-oxohexanal | C6H8BrClO2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Title: Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid Source: Google Patents URL

-

Title: Spectroscopic Analysis of Organic Compounds Source: Sem V (H) Course Material URL: [Link]

-

Title: 6-Bromo-3,4-dihydro-1H-isochromene Source: Chemsrc URL: [Link]

-

Title: 1-Aminomethyl-6-bromo-3-phenyl-isochroman-5-ol; hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound manufacturers and suppliers Source: LookChem URL: [Link]

Sources

- 1. 676134-73-9 | this compound | Boroncore [boroncore.com]

- 2. 676134-73-9|this compound|Shanghai Scochem Technology Co., Ltd [scochem.com]

- 3. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C9H11BrClNO | CID 45792217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 6-Bromo-3,4-dihydro-1H-isochromene | CAS#:182949-90-2 | Chemsrc [chemsrc.com]

- 6. 6-Bromo-1,3-dihydroisobenzofuran-4-amine | 220513-72-4 [sigmaaldrich.com]

An In-Depth Technical Guide to 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride (CAS Number: 676134-73-9), a key heterocyclic amine intermediate in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and outlines a plausible synthetic pathway based on established chemical principles. Furthermore, it explores the potential applications of this compound in the development of novel therapeutics, supported by an understanding of the pharmacological significance of the isochroman scaffold. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Introduction: The Significance of the Isochroman Scaffold

The isochroman core, a bicyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities. The incorporation of an amine functionality, particularly at the 4-position, introduces a basic center that can engage in crucial hydrogen bonding interactions with biological targets. The addition of a bromine atom at the 6-position offers a strategic handle for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Identity and Properties

CAS Number: 676134-73-9[1][2][3][4]

Synonyms:

-

6-Bromoisochroman-4-amine hydrochloride

-

4-Amino-6-bromoisochroman hydrochloride

-

6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride[4]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrClNO | [2] |

| Molecular Weight | 264.55 g/mol | [2] |

| Appearance | Solid (form may vary) | General knowledge |

| Purity | Typically ≥99% (commercial grade) | [1] |

| Storage | Store in a cool, dry, well-ventilated area | General laboratory practice |

Synthesis and Characterization

Conceptual Synthetic Workflow

The synthesis would likely commence from a readily available substituted phenylethanol derivative, followed by cyclization to form the isochroman ring, and subsequent functional group manipulations to introduce the amine at the 4-position.

Caption: Conceptual workflow for the synthesis of this compound.

Postulated Synthesis Protocol

Step 1: Synthesis of 6-Bromoisochroman-4-one

A potential starting material, a derivative of 2-(4-bromophenyl)ethanol, could be reacted with formaldehyde and an acid catalyst to facilitate a Pictet-Spengler type cyclization, or a related electrophilic aromatic substitution, to yield the isochromanone core.

Step 2: Oximation or Reductive Amination

The ketone at the 4-position of 6-bromoisochroman-4-one can be converted to an oxime using hydroxylamine hydrochloride. Subsequent reduction of the oxime, for instance with lithium aluminum hydride or catalytic hydrogenation, would yield the desired 4-amino-6-bromoisochroman. Alternatively, direct reductive amination of the ketone with a suitable ammonia source and a reducing agent like sodium cyanoborohydride could also be employed.

Step 3: Hydrochloride Salt Formation

The free base, 6-bromo-3,4-dihydro-1H-isochromen-4-amine, can be dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt. The resulting solid would then be collected by filtration and dried.

Characterization

The structure and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the successful formation of the isochroman ring system and the presence of the amine and bromo-substituents.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern consistent with the target structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the aromatic C-H bonds.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The bromine atom at the 6-position provides a versatile handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the structure-activity relationship (SAR). The amine group at the 4-position can be further functionalized to modulate the compound's properties or to interact with specific biological targets.

Potential Therapeutic Areas

While specific biological activities for this exact compound are not extensively documented in the public domain, the isochroman and related chroman scaffolds have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Chromene derivatives have been explored as potential anticancer agents, with some showing inhibitory activity against enzymes like topoisomerase.

-

Antimicrobial Agents: The chromene nucleus is found in compounds with antibacterial and antifungal properties.

-

Neurological Disorders: The structural motifs present in this compound are of interest in the design of ligands for central nervous system targets.

Role as a Building Block in Library Synthesis

The primary utility of this compound for drug discovery lies in its role as a versatile intermediate for the creation of compound libraries. The strategic placement of the bromo and amino functionalities allows for a divergent synthetic approach, enabling the rapid generation of a diverse set of analogs for high-throughput screening.

Caption: Role of the title compound as a scaffold for library synthesis.

Safety and Handling

Given the presence of a bromo-aromatic system and an amine hydrochloride, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not universally available, general precautions for similar chemical classes should be followed.

Hazard Identification

Based on structurally similar compounds, potential hazards may include:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique structural features, including the isochroman core, a reactive amine, and a modifiable bromine substituent, make it an attractive starting point for the synthesis of novel bioactive molecules. While further research is needed to fully elucidate its pharmacological profile, its utility as a scaffold for the creation of diverse chemical libraries is clear. Adherence to proper safety protocols is essential when handling this compound.

References

-

Boroncore. (n.d.). 676134-73-9 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Overview

6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride is a heterocyclic compound belonging to the isochroman class of molecules.[3][4] Isochroman scaffolds are prevalent in a variety of natural products and pharmacologically active molecules, making their synthesis and characterization a topic of significant interest in medicinal chemistry.[1][3] The subject molecule is characterized by a dihydro-1H-isochromen core, substituted with a bromine atom on the aromatic ring at position 6 and an amine group at the chiral center, C4. It is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

Accurate structural confirmation is the bedrock of any chemical research or drug development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for unequivocally determining the molecular structure and purity of synthesized compounds.[1][2] This guide offers a detailed examination of the expected spectral data for this compound and outlines the standard methodologies for their acquisition and interpretation.

Molecular Structure:

-

Chemical Formula: C₉H₁₁BrClNO

-

Molecular Weight: 264.55 g/mol

-

CAS Number: 676134-73-9

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Spectroscopic Characterization Workflow

A multi-technique approach is essential for unambiguous structural elucidation. The following workflow outlines a logical sequence for analyzing a sample of this compound.

Caption: A typical workflow for the comprehensive spectroscopic analysis of a synthetic compound.

¹H NMR Spectroscopy: Proton Environment Analysis

Principle & Rationale: ¹H NMR spectroscopy provides the most detailed information about the number, connectivity, and chemical environment of protons in a molecule. For this compound, it is crucial for confirming the substitution pattern on the aromatic ring, the structure of the aliphatic portion of the isochroman ring, and the presence of the amine group. The hydrochloride form means the amine protons (-NH₃⁺) are expected to be visible and may show coupling to the adjacent C4 proton.

Experimental Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes hydrochloride salts and allows for the observation of exchangeable N-H protons.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise)

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the molecule.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | - | 3H |

| H-5 | ~7.50 | Doublet | J ≈ 2.0 Hz | 1H |

| H-7 | ~7.45 | Doublet of Doublets | J ≈ 8.4, 2.0 Hz | 1H |

| H-8 | ~7.00 | Doublet | J ≈ 8.4 Hz | 1H |

| H-1 (axial/equatorial) | 4.8 - 5.0 | Multiplet | - | 2H |

| H-4 (methine) | ~4.50 | Multiplet | - | 1H |

| H-3 (axial/equatorial) | 3.0 - 3.4 | Multiplet | - | 2H |

Interpretation:

-

Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-8, being ortho to the electron-donating oxygen, is expected to be the most upfield. H-5, being adjacent to the bromine, will likely appear as a doublet with a small meta-coupling constant. H-7 will be a doublet of doublets, coupled to both H-8 (ortho-coupling, ~8.4 Hz) and H-5 (meta-coupling, ~2.0 Hz).

-

Benzylic/Acetal Protons (δ 4.5-5.0 ppm): The two protons at the C1 position (H-1) are diastereotopic and adjacent to the ring oxygen, resulting in a downfield shift. They will likely appear as a complex multiplet or two separate doublets of doublets due to geminal and vicinal coupling. The proton at C4 (H-4) is also shifted downfield due to the adjacent oxygen and nitrogen atoms.

-

Aliphatic Protons (δ 3.0-3.4 ppm): The C3 methylene protons (H-3) are diastereotopic and will show complex splitting due to geminal coupling and vicinal coupling to the C4 proton.

-

Amine Protons (δ 8.5-9.5 ppm): As a hydrochloride salt in DMSO-d₆, the three amine protons (-NH₃⁺) are expected to appear as a broad singlet at a significantly downfield chemical shift.

Caption: Predicted ¹H NMR structural assignments for the molecule.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

Principle & Rationale: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. It is used to confirm the number of unique carbons and to identify the presence of key functional groups (aromatic, aliphatic, etc.), complementing the data from ¹H NMR.

Experimental Protocol

The sample prepared for ¹H NMR can be used directly. The experiment is typically run using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C-4a | ~135 |

| C-8a | ~132 |

| C-7 | ~131 |

| C-5 | ~129 |

| C-8 | ~120 |

| C-6 | ~118 |

| C-1 | ~68 |

| C-4 | ~48 |

| C-3 | ~35 |

Interpretation:

-

Aromatic Carbons (δ 118-135 ppm): Six distinct signals are expected in the aromatic region. The carbon bearing the bromine (C-6) and the carbon ortho to the oxygen (C-8) are expected to be the most shielded (upfield). The quaternary carbons (C-4a, C-8a) will be shifted further downfield.[5]

-

Aliphatic Carbons (δ 35-70 ppm): Three signals are expected. The C-1 carbon, being attached to oxygen, will be the most deshielded (~68 ppm). The C-4 carbon, attached to nitrogen, will appear around 48 ppm, and the C-3 methylene carbon will be the most upfield signal at ~35 ppm.

Mass Spectrometry: Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, which is one of the most critical pieces of data for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like hydrochloride salts. The resulting fragmentation pattern can also provide valuable structural information.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: An ESI mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500.

Predicted Mass Spectrum Data

-

Molecular Ion: The free base has a molecular formula of C₉H₁₀BrNO. The protonated molecule [M+H]⁺ would be C₉H₁₁BrNO⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic isotopic pattern will be observed for all bromine-containing fragments.

-

[M+H]⁺ (for ⁷⁹Br): m/z ≈ 227.99

-

[M+H]⁺ (for ⁸¹Br): m/z ≈ 229.99

-

These two peaks should appear with an approximate 1:1 intensity ratio.

-

-

Key Fragments: The molecule may fragment through characteristic pathways, such as the loss of ammonia or cleavage of the dihydro-isochromen ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into its molecular architecture, physicochemical properties, and potential synthetic pathways, offering insights grounded in established chemical principles.

Molecular Structure and Chemical Identity

This compound is a bicyclic organic compound featuring an isochroman core. The structure is characterized by a bromine atom substituted at the 6-position of the aromatic ring and an amine group at the 4-position of the dihydropyran ring. It is typically supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media.

The core structure, isochroman, is a benzopyran derivative where the oxygen heteroatom is at the 2-position of the pyran ring. This scaffold is found in a variety of biologically active natural products and synthetic compounds, suggesting its potential as a pharmacophore.

Structural Representation

The two-dimensional and three-dimensional structures of the parent amine are crucial for understanding its chemical behavior and interactions with biological targets.

Caption: Hypothetical synthetic workflow for the target molecule.

Spectroscopic Characterization (Predicted)

The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their coupling patterns revealing their relative positions. The protons on the dihydropyran ring would appear as multiplets in the aliphatic region. The benzylic protons adjacent to the oxygen and the methine proton at the amine-bearing carbon would likely be deshielded.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine would be in the aromatic region, and its chemical shift would be influenced by the halogen's electronegativity. The carbons of the dihydropyran ring would appear in the upfield region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the amine group and cleavage of the dihydropyran ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (as the hydrochloride salt, these would be broad), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and C-O stretching of the ether linkage.

Reactivity and Potential Applications

The molecular structure of this compound suggests several avenues for its reactivity and potential applications in drug discovery.

Chemical Reactivity

The primary amine group is a key reactive site, capable of undergoing a variety of chemical transformations such as acylation, alkylation, and arylation to generate a library of derivatives for structure-activity relationship (SAR) studies. The bromine atom on the aromatic ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to probe the chemical space around the isochroman core.

Potential Pharmacological Significance

The isochroman scaffold is present in compounds with a wide range of biological activities. [1]Analogs of 3,4-dihydro-1H-isochromen-4-amine have been investigated for various therapeutic targets. A particularly relevant area of research for this class of compounds is the inhibition of neuronal nitric oxide synthase (nNOS). [2][3]Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of several neurodegenerative disorders, and selective inhibitors of nNOS are therefore of significant therapeutic interest.

The presence of the amine group allows for key interactions with the active site of enzymes, while the brominated aromatic ring can be exploited for further chemical modifications to enhance potency and selectivity.

Caption: Logical relationships of the core molecule to potential applications.

Conclusion and Future Directions

This compound represents a valuable chemical entity with significant potential for further investigation in the field of medicinal chemistry. Its structural features, particularly the isochroman core and the strategically placed amine and bromo substituents, make it an attractive starting point for the design and synthesis of novel therapeutic agents.

Future research should focus on the development and publication of a robust and scalable synthetic route to this compound. Detailed experimental characterization, including high-resolution spectroscopic analysis and single-crystal X-ray diffraction, is essential to unequivocally confirm its structure. Furthermore, comprehensive biological evaluation of this compound and a library of its derivatives against a panel of relevant targets, including nNOS, is warranted to fully elucidate its therapeutic potential.

References

-

PubMed. Structures, biogenesis, and biological activities of pyrano[4,3-c]isochromen-4-one derivatives from the Fungus Phellinus igniarius. [Link]

- Google Patents.

- Google Patents. Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.

-

Google Patents. (12) United States Patent. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

PubChem. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. [Link]

-

PubChem. cis-3-(Fluoromethyl)isochroman-4-amine. [Link]

-

PubChem. trans-8-Methoxy-3-methyl-isochroman-4-amine. [Link]

-

PMC. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. [Link]

-

NIH. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. [Link]

Sources

- 1. Structures, biogenesis, and biological activities of pyrano[4,3-c]isochromen-4-one derivatives from the Fungus Phellinus igniarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

"solubility of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride in organic solvents"

An In-depth Technical Guide to the Solubility of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride in Organic Solvents

Introduction

This compound is a complex heterocyclic amine salt with potential applications in pharmaceutical research and development. As with any bioactive compound, understanding its solubility profile is a critical first step in its formulation into a viable drug product. The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate, which in turn significantly influences its bioavailability. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals who are working with this or structurally related compounds.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. This compound is an amine salt, which means it is the product of a reaction between a basic amine and hydrochloric acid.[1] This salt formation generally increases the polarity of the molecule and enhances its solubility in polar solvents, particularly water.[2][3]

The structure of this compound includes a bulky, relatively non-polar brominated isochroman ring system and a highly polar primary amine hydrochloride group. This amphipathic nature suggests that its solubility in organic solvents will be a nuanced interplay of "like dissolves like" principles.[4] Polar organic solvents, especially those capable of hydrogen bonding, are expected to be more effective at solvating the compound than non-polar hydrocarbon solvents.

Experimental Determination of Solubility

A systematic approach is necessary to determine the solubility of this compound in various organic solvents. The following sections outline established protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently screen a range of solvents to identify promising candidates for more rigorous quantitative analysis.

Protocol for Qualitative Solubility Testing:

-

Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of this compound into a series of small, clean glass vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different organic solvent. A suggested list of solvents to screen, covering a range of polarities, is provided in the table below.

-

Mixing: Vigorously agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).[8]

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid appears largely undissolved.[4]

-

-

Heating: For vials where the compound is partially soluble or insoluble, gently warm the mixture to a higher temperature (e.g., 50 °C) to assess the effect of temperature on solubility.[9] Note any changes in solubility.

Diagram of the Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

For a precise measurement of solubility, the equilibrium or thermodynamic shake-flask method is considered the gold standard.[10] This method determines the concentration of a saturated solution in equilibrium with the solid drug.

Protocol for the Shake-Flask Method:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Diagram of the Quantitative Solubility (Shake-Flask) Workflow:

Sources

- 1. quora.com [quora.com]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. education.com [education.com]

- 5. guidechem.com [guidechem.com]

- 6. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C9H11BrClNO | CID 45792217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Notes & Protocols: 6-Bromo-3,4-dihydro-1H-isochromen-4-amine Hydrochloride as a Versatile Scaffold in Organic Synthesis

Introduction

6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride is a bifunctional synthetic building block of significant interest to the medicinal chemistry and drug development communities. Its structure incorporates a dihydroisochromen core, a privileged scaffold in various biologically active compounds, with two distinct, orthogonally reactive functional handles: an aryl bromide at the C-6 position and a primary amine at the C-4 position. This unique arrangement allows for sequential or directed chemical modifications, making it an ideal starting point for the construction of diverse molecular libraries aimed at exploring new chemical space in drug discovery.

While direct literature detailing extensive applications of this specific hydrochloride salt is emerging, its synthetic potential can be confidently extrapolated from well-established transformations on analogous bromo-substituted heterocycles and primary amines. This guide provides researchers with a technical overview of its properties, highlights its strategic value, and presents detailed, field-proven protocols for its derivatization, grounded in authoritative chemical principles.

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are prerequisites for successful synthesis. The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 676134-73-9 | [1][2] |

| Molecular Formula | C₉H₁₁BrClNO | |

| Molecular Weight | 264.55 g/mol | [3] |

| Appearance | Typically an off-white to light grey solid | [4] |

| Synonyms | 6-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride; 6-Bromoisochroman-4-amine hydrochloride |[2] |

Safety & Handling Precautions: As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.[5] Based on available safety data sheets for this and structurally related compounds, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6]

-

Respiratory Protection: Avoid breathing dust. If dust formation is likely, use a NIOSH-approved respirator.[4][6]

-

Contact Avoidance: Avoid contact with skin and eyes. The compound is classified as a skin and eye irritant.[4] In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

The Strategic Value in Synthesis: A Bifunctional Scaffold

The synthetic utility of this molecule stems from its two primary reactive sites. The C-Br bond is a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The primary amine is a versatile nucleophile, readily participating in acylation, sulfonylation, alkylation, and reductive amination reactions.

This orthogonality allows for a modular approach to library synthesis. One can either protect the amine and functionalize the aryl bromide first, or vice-versa, providing precise control over the synthetic route.

Caption: Key reactive sites on the 6-bromo-isochromen-4-amine scaffold.

Synthetic Protocols & Methodologies

The following protocols are exemplary and grounded in established, high-yield transformations reported for analogous substrates. Researchers should consider small-scale trials to optimize conditions for this specific molecule.

Reactions at the Aryl Bromide Position (C-6)

For these reactions, it is often advantageous to first protect the primary amine to prevent unwanted side reactions, such as N-arylation in palladium-catalyzed couplings. A standard Boc-protection (di-tert-butyl dicarbonate, a mild base like triethylamine in DCM) is recommended, followed by deprotection with an acid (e.g., TFA in DCM or HCl in dioxane) after the C-C or C-N bond is formed.

Protocol 3.1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

-

Rationale & Causality: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. It relies on a palladium catalyst to couple the aryl bromide with a boronic acid or ester. The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid species. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination.

-

Workflow Diagram:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

-

Step-by-Step Protocol (Exemplary):

-

To a reaction vial, add Boc-protected 6-bromo-3,4-dihydro-1H-isochromen-4-amine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (2.0-3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq).

-

Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Place the vial in a preheated oil bath or heating block at 90 °C and stir for 4-12 hours.

-

Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the coupled product.

-

(Optional) Deprotect the Boc group using 4M HCl in dioxane at room temperature to yield the final amine.

-

Reactions at the Amine Position (C-4)

These reactions leverage the nucleophilicity of the primary amine. The hydrochloride salt must first be neutralized by treatment with a base (e.g., triethylamine, DIPEA, or aqueous NaHCO₃) to liberate the free amine for reaction.

Protocol 3.2.1: N-Sulfonylation for Sulfonamide Synthesis

-

Rationale & Causality: Sulfonamides are a cornerstone of medicinal chemistry. This reaction proceeds via nucleophilic attack of the free amine on the electrophilic sulfur atom of a sulfonyl chloride. A non-nucleophilic base (a "proton sponge") is required to quench the HCl generated during the reaction, driving it to completion.[7]

-

Step-by-Step Protocol (Exemplary):

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add a tertiary amine base, such as triethylamine (2.2 eq) or DIPEA (2.2 eq), and stir for 10-15 minutes at room temperature to form the free amine in situ.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired sulfonyl chloride (1.1 eq) dropwise as a solution in DCM.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.

-

Protocol 3.2.2: Reductive Amination for N-Alkylation

-

Rationale & Causality: Reductive amination is a powerful method for forming C-N bonds by converting a primary amine into a secondary or tertiary amine.[8] The reaction first involves the formation of an imine (or enamine) intermediate between the amine and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild, selective reducing agent, typically a borohydride species like sodium triacetoxyborohydride (STAB), which is gentle enough not to reduce the starting carbonyl compound.[8]

-

Workflow Diagram:

Caption: General workflow for a reductive amination reaction.

-

Step-by-Step Protocol (Exemplary):

-

To a flask, add the free amine of 6-bromo-3,4-dihydro-1H-isochromen-4-amine (1.0 eq), the desired aldehyde or ketone (1.1 eq), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 5-10 minutes.

-

Continue stirring at room temperature for 2-24 hours until the starting amine is consumed, as monitored by LC-MS.

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the N-alkylated product.

-

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemistry. Its dual reactive centers—the aryl bromide amenable to palladium catalysis and the nucleophilic primary amine—provide a robust platform for rapid analogue synthesis and library generation. The protocols outlined in this guide, based on reliable and well-understood organic transformations, serve as a validated starting point for researchers to unlock the full synthetic potential of this versatile scaffold.

References

A complete list of sources is provided below for verification and further reading.

-

PubChem. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride. [Link]

-

Boroncore. 676134-73-9 | this compound. [Link]

-

Wang, W. et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

-

Wang, W. et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Reddy, T. J. et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

-

Theodossis, A. et al. (2014). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. [Link]

-

Cruz, A. C. et al. (2022). Palladium-catalyzed dearomative 1,4-hydroamination. Tetrahedron. [Link]

-

Chad's Prep. (2021). Synthesis of Amines | Organic Chemistry. YouTube. [Link]

-

PharmaCompass. This compound manufacturers and suppliers. [Link]

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

ResearchGate. Palladium-catalyzed aromatic C-H alkylation of 1-naphthylamines with dichloroalkanes and the application in fused polycyclic amine synthesis. [Link]

-

Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [Link]

Sources

- 1. 676134-73-9|this compound|Shanghai Scochem Technology Co., Ltd [scochem.com]

- 2. 676134-73-9 | this compound | Boroncore [boroncore.com]

- 3. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | C9H11BrClNO | CID 45792217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Application Notes & Protocols: Synthetic Diversification of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine

Introduction: The Strategic Value of the Isochromen-4-amine Scaffold

The 3,4-dihydro-1H-isochromen-4-amine core is a privileged heterocyclic scaffold found in a range of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for library synthesis in drug discovery. The specific starting material, 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, offers two orthogonal points for chemical diversification: a reactive aryl bromide (C6-position) amenable to modern cross-coupling chemistry, and a primary amine (C4-position) that can be readily functionalized.

This guide provides an in-depth exploration of synthetic strategies to leverage these reactive handles. We will move beyond simple procedural lists to discuss the rationale behind catalyst selection, reaction conditions, and potential challenges, such as the inherent reactivity of the free amine group in palladium-catalyzed reactions. The protocols described herein are adapted from established, robust methodologies for analogous systems and are designed to serve as a validated starting point for further optimization.

Part 1: Strategic Overview of Synthetic Diversification

The primary synthetic challenge when working with this substrate is managing the two reactive sites. The primary amine can act as a ligand for the palladium catalyst, potentially inhibiting or poisoning the catalytic cycle in cross-coupling reactions. Therefore, a key strategic decision is whether to:

-

Directly couple the aryl bromide, relying on specific ligand systems that are less susceptible to amine coordination.

-

Protect the amine (e.g., as a Boc-carbamate), perform the cross-coupling, and subsequently deprotect to reveal the amine for further derivatization.

The protection strategy is generally more robust and recommended for achieving higher yields and cleaner reaction profiles, especially during the initial exploration of reaction conditions.

Caption: Recommended synthetic workflow for diversifying the starting material.

Part 2: Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, making them ideal for modifying the C6-bromo position.[1] The following protocols assume the use of the N-Boc protected starting material for optimal results.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between the aryl bromide and an organoboron compound.[2] Its mild conditions and tolerance for various functional groups make it a first-choice reaction for library synthesis.[3]

Sources

Application Notes and Protocols for the Derivatization of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride in Drug Discovery

Introduction: The Isochroman Scaffold as a Privileged Structure in Medicinal Chemistry

The isochroman core is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] The specific scaffold, 6-Bromo-3,4-dihydro-1H-isochromen-4-amine, presents two key points for chemical modification: a primary amine at the 4-position and a bromine atom on the aromatic ring at the 6-position. This dual functionality allows for a diverse range of derivatization strategies, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[1] This document provides detailed protocols for the derivatization of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, offering researchers a practical guide to synthesizing compound libraries for drug discovery programs.

Strategic Derivatization Workflow

The derivatization of the parent compound can be systematically approached by targeting either the primary amine or the aryl bromide. The following workflow outlines the key strategies detailed in this application note.

Caption: Overall workflow for the derivatization of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine.

Part 1: Derivatization of the Primary Amine

The primary amine at the 4-position is a versatile handle for introducing a wide range of functional groups through well-established reactions.

N-Acylation: Formation of Amide Bonds

N-acylation is a robust method for forming amide bonds, which are prevalent in many marketed drugs.[4] This reaction involves treating the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Rationale: The choice of the acylating agent allows for the introduction of various substituents, enabling the modulation of properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. A base is typically required to neutralize the acidic byproduct generated during the reaction.[5]

Caption: Reaction scheme for the N-acylation of the primary amine.

Protocol: General Procedure for N-Acylation using Acyl Chlorides

| Reagent/Parameter | Quantity/Condition | Notes |

| Starting Material | 1.0 eq | 6-Bromo-3,4-dihydro-1H-isochromen-4-amine HCl |

| Acyl Chloride | 1.1 eq | Varies based on desired substituent |

| Base (e.g., Et3N) | 2.2 eq | To neutralize both HCl salt and reaction byproduct |

| Solvent | Anhydrous DCM | Approx. 0.1 M concentration |

| Temperature | 0 °C to room temp. | Control of exotherm |

| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS |

Step-by-Step Methodology:

-

Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine (Et3N, 2.2 eq) and stir the mixture for 10 minutes at room temperature to liberate the free amine.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[5][6]

Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and converting the primary amine into a secondary amine by reacting it with an aldehyde or ketone in the presence of a reducing agent.[7]

Rationale: This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[7][8] Sodium triacetoxyborohydride (STAB) is a commonly used mild reducing agent that is selective for the iminium ion over the carbonyl starting material.[9]

Caption: Reaction scheme for the reductive amination of the primary amine.

Protocol: General Procedure for Reductive Amination

| Reagent/Parameter | Quantity/Condition | Notes |

| Starting Material | 1.0 eq | 6-Bromo-3,4-dihydro-1H-isochromen-4-amine HCl |

| Triethylamine | 1.1 eq | To liberate the free amine |

| Aldehyde/Ketone | 1.2 eq | Varies based on desired substituent |

| NaBH(OAc)3 (STAB) | 1.5 eq | Mild reducing agent |

| Solvent | 1,2-Dichloroethane (DCE) | Approx. 0.1 M concentration |

| Temperature | Room temperature | Mild conditions |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography.[9]

Part 2: Derivatization of the Aryl Bromide

The bromine atom at the 6-position provides an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[10][11] This reaction is highly versatile and can be used to couple the aryl bromide with a wide range of primary and secondary amines.

Rationale: This reaction enables the introduction of diverse amine functionalities directly onto the aromatic ring, which can significantly impact the pharmacological profile of the molecule. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.[12]

Caption: Reaction scheme for the Buchwald-Hartwig amination of the aryl bromide.

Protocol: General Procedure for Buchwald-Hartwig Amination

Note: The primary amine of the starting material should be protected (e.g., as a Boc-carbamate) prior to this reaction to prevent self-coupling or reaction with the palladium catalyst.

| Reagent/Parameter | Quantity/Condition | Notes |

| N-Boc-protected Starting Material | 1.0 eq | Prepared via standard procedures |

| Amine | 1.2 eq | Varies based on desired substituent |

| Pd2(dba)3 | 2 mol % | Palladium source |

| XPhos | 4 mol % | Ligand |

| NaOtBu | 1.4 eq | Strong, non-nucleophilic base |

| Solvent | Anhydrous Toluene | Approx. 0.1 M concentration |

| Temperature | 100 °C | Requires heating |

| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |

Step-by-Step Methodology:

-

In an oven-dried Schlenk tube, combine the N-Boc-protected 6-bromo-isochroman-4-amine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Add Pd2(dba)3 (2 mol %) and XPhos (4 mol %).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

-

The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final di-amine product.[10][13]

Part 3: Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized derivatives for subsequent biological evaluation.[14][15][16]

Purification

-

Flash Column Chromatography: The primary method for purifying the synthesized compounds. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.[17]

-

Preparative HPLC: For compounds that are difficult to separate by column chromatography or for achieving higher purity, reversed-phase preparative HPLC is recommended.[17][18]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized derivatives. The appearance of new signals corresponding to the added functionality and shifts in the signals of the parent molecule provide evidence of a successful reaction.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new compounds. LC-MS is an invaluable tool for monitoring reaction progress and confirming the mass of the product in crude reaction mixtures.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. An analytical reversed-phase column with a water/acetonitrile or water/methanol gradient is commonly employed.[15]

Conclusion

The this compound scaffold offers a wealth of opportunities for derivatization in the pursuit of novel drug candidates. The protocols outlined in this application note for N-acylation, reductive amination, and Buchwald-Hartwig amination provide a solid foundation for researchers to synthesize diverse libraries of compounds. By systematically exploring the chemical space around this privileged core, new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties can be discovered.

References

-

Gao, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 112968. Available from: [Link]

-

Singh, U., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2874. Available from: [Link]

-

Karimi, B., & Gholinejad, M. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 77(1), 1-8. Available from: [Link]

-

Request PDF. Research progress in biological activities of isochroman derivatives. Available from: [Link]

-

Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Available from: [Link]

-

Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Available from: [Link]

-

Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available from: [Link]

-

Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633. Available from: [Link]

-

Lakshminarayana, N., et al. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 44(8), 3147-3157. Available from: [Link]

-

ResearchGate. Preparation of N-acylated amines. Available from: [Link]

-

Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International, 35(8), 16-23. Available from: [Link]

-

Jana, A., & Maji, T. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10836–10851. Available from: [Link]

-

Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10864. Available from: [Link]

-

Chemistry Steps. Aldehydes and Ketones to Amines. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link]

-

Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

-

NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

Sources

- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. agilent.com [agilent.com]

- 16. seed.nih.gov [seed.nih.gov]

- 17. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]

- 18. Small Molecule Drugs [dupont.com]

Application Note & Protocols: Strategic N-Acylation of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride

Introduction: The Central Role of Amide Bond Formation

N-acylation is a cornerstone transformation in organic and medicinal chemistry, providing a robust and reliable method for the formation of amide bonds.[1][2] The amide functional group is a ubiquitous feature in a vast array of biologically active molecules, including approximately 25% of all marketed pharmaceuticals and two-thirds of drug candidates surveyed by leading pharmaceutical companies.[1] Its prevalence is due to its unique structural and electronic properties, conferring metabolic stability, hydrogen bonding capability, and conformational rigidity to molecular scaffolds.

This document provides a detailed guide to the N-acylation of 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride, a key intermediate for building libraries of compounds based on the privileged isochroman scaffold. As this substrate is provided as a hydrochloride salt, careful consideration of the reaction conditions, particularly the choice and stoichiometry of the base, is paramount for achieving high conversion and yield. We will explore two primary, field-proven protocols utilizing common acylating agents—an acyl chloride and an acid anhydride—and delve into the mechanistic rationale behind each experimental choice.

Reaction Principles & Mechanistic Overview

The N-acylation of a primary amine proceeds via a nucleophilic acyl substitution mechanism.[3][4] The fundamental process involves the attack of the nucleophilic amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent.

Key Mechanistic Steps:

-

Liberation of the Free Amine: The starting material is an amine hydrochloride salt. The amine is protonated and therefore non-nucleophilic. The first crucial step is the in-situ neutralization with a non-nucleophilic base to generate the free amine, which is the active nucleophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free amine attacks the carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride), leading to the formation of a tetrahedral intermediate.[3][5]

-

Elimination of the Leaving Group: This high-energy intermediate rapidly collapses, reforming the carbonyl double bond and expelling the leaving group (chloride from an acyl chloride or a carboxylate from an anhydride).[6]

-

Deprotonation: A base removes the proton from the nitrogen atom, yielding the final, neutral amide product and a salt byproduct. In reactions with acyl chlorides, this base also serves to neutralize the HCl generated.[3]

The Role of 4-(Dimethylamino)pyridine (DMAP) Catalysis

For less reactive acylating agents like acid anhydrides, or with sterically hindered amines, the reaction can be significantly accelerated by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7][8] DMAP functions as a hyper-nucleophilic catalyst by first reacting with the anhydride to form a highly reactive N-acylpyridinium salt.[9] This intermediate is a much more potent acylating agent than the anhydride itself, dramatically increasing the rate of the subsequent reaction with the amine.[9]

Core Experimental Considerations: A Scientist's Guide

The success of an N-acylation reaction hinges on the judicious selection of reagents and conditions. The choices are not arbitrary but are dictated by the substrate's reactivity, stability, and the nature of the desired acyl group.

-

Choice of Acylating Agent:

-

Acyl Chlorides (R-COCl): These are highly reactive and generally provide high yields rapidly. However, they are often moisture-sensitive and produce stoichiometric amounts of corrosive hydrogen chloride (HCl), which must be scavenged by a base.[10][11]

-

Acid Anhydrides ((R-CO)₂O): These are less reactive than acyl chlorides but are often easier to handle and less sensitive to moisture. The byproduct is a carboxylic acid, which is less corrosive than HCl but still requires neutralization.[12][13] These reactions frequently benefit from DMAP catalysis.[7]

-

-

Choice of Base:

-

Stoichiometry is Critical: Since the starting material is a hydrochloride salt, at least one equivalent of base is required simply to liberate the free amine. When using an acyl chloride, an additional equivalent is needed to neutralize the HCl byproduct. Therefore, a minimum of two equivalents is standard practice.

-

Common Bases: Triethylamine (Et₃N) is a cost-effective and common choice. Diisopropylethylamine (DIPEA or Hünig's base) is sterically hindered and less nucleophilic, making it ideal for sensitive substrates where side reactions with the base are a concern. Pyridine can also be used, acting as both a base and a nucleophilic catalyst, though it is less potent than DMAP.[14]

-

-

Solvent Selection:

-

Anhydrous aprotic solvents are essential to prevent the hydrolysis of the acylating agent.[15]

-

Dichloromethane (DCM) is an excellent, general-purpose solvent that dissolves a wide range of organic compounds and reagents.

-

Tetrahydrofuran (THF) and Acetonitrile (MeCN) are also suitable alternatives.[12][16]

-

-

Temperature Control:

-